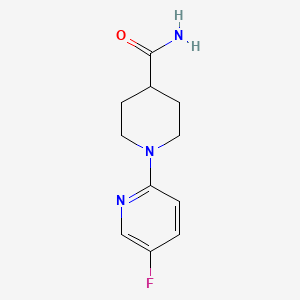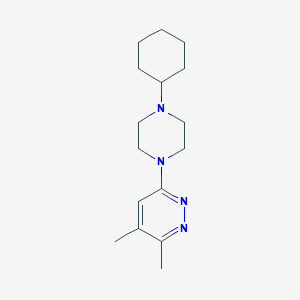![molecular formula C15H15NO4 B12270640 {[(Furan-2-yl)methyl]carbamoyl}methyl 4-methylbenzoate](/img/structure/B12270640.png)
{[(Furan-2-yl)methyl]carbamoyl}methyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(Furan-2-yl)methyl]carbamoyl}methyl 4-methylbenzoate is an organic compound that features a furan ring, a carbamoyl group, and a methylbenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(Furan-2-yl)methyl]carbamoyl}methyl 4-methylbenzoate typically involves the reaction of furan-2-carbaldehyde with methyl 4-aminobenzoate in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
{[(Furan-2-yl)methyl]carbamoyl}methyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbamoyl group can be reduced to form amines or other reduced products.
Substitution: The methylbenzoate moiety can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbamoyl group can produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[(Furan-2-yl)methyl]carbamoyl}methyl 4-methylbenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes. Its structural features make it a valuable tool for investigating the mechanisms of various biological reactions.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical reactions makes it a versatile starting material for the synthesis of drug candidates.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer chemistry and materials science.
Mécanisme D'action
The mechanism of action of {[(Furan-2-yl)methyl]carbamoyl}methyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of {[(Furan-2-yl)methyl]carbamoyl}methyl 4-methylbenzoate.
Methyl 4-aminobenzoate: Another precursor used in the synthesis of the compound.
Furan-2-carboxylic acid: A structurally related compound with similar chemical properties.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for various scientific and industrial purposes.
Propriétés
Formule moléculaire |
C15H15NO4 |
|---|---|
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
[2-(furan-2-ylmethylamino)-2-oxoethyl] 4-methylbenzoate |
InChI |
InChI=1S/C15H15NO4/c1-11-4-6-12(7-5-11)15(18)20-10-14(17)16-9-13-3-2-8-19-13/h2-8H,9-10H2,1H3,(H,16,17) |
Clé InChI |
SBLZVUKDVCDQCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B12270561.png)
![N-tert-butyl-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B12270573.png)
![1-Cyclopropanecarbonyl-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine](/img/structure/B12270578.png)

![Ethyl 6-amino-5-cyano-2-{[(3-phenylquinoxalin-2-YL)sulfanyl]methyl}-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B12270587.png)
![4-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B12270596.png)
![N-(2-ethoxyphenyl)-2-[(4-phenylphthalazin-1-yl)sulfanyl]acetamide](/img/structure/B12270597.png)

![N-tert-butyl-1-[(naphthalen-1-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B12270615.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B12270618.png)

![4-[(4-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12270621.png)
![N-ethyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12270622.png)
![4-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine](/img/structure/B12270623.png)
